3,5-Di-tert-butylaniline
CAS No.: 2380-36-1
Cat. No.: VC21297079
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2380-36-1 |
---|---|
Molecular Formula | C14H23N |
Molecular Weight | 205.34 g/mol |
IUPAC Name | 3,5-ditert-butylaniline |
Standard InChI | InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 |
Standard InChI Key | MJKNHXCPGXUEDO-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C |
Introduction
3,5-Di-tert-butylaniline is a substituted aniline with two tert-butyl groups positioned at the meta positions relative to the amino group. The compound is characterized by several chemical identifiers that ensure proper identification across different chemical databases and reference systems.
Basic Identification Parameters
The fundamental identification parameters for 3,5-Di-tert-butylaniline are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 2380-36-1 |
Molecular Formula | C₁₄H₂₃N |
Molecular Weight | 205.34 g/mol |
MDL Number | MFCD00134096 |
IUPAC Name | 3,5-ditert-butylaniline |
InChI Key | MJKNHXCPGXUEDO-UHFFFAOYSA-N |
PubChem CID | 75419 |
Synonyms |
---|
3,5-Di-t-butylaniline |
3,5-Bis(tert-butyl)aniline |
3,5-Bis(1,1-dimethylethyl)benzeneamine |
Benzenamine, 3,5-bis(1,1-dimethylethyl)- |
3,5-ditert-butyl-phenyl-amine |
(3,5-ditert-butylphenyl)amine |
These alternative names reflect different chemical naming conventions but refer to the same molecular structure .
Structural Characteristics
The molecular structure of 3,5-Di-tert-butylaniline features a benzene ring with an amino group (-NH₂) attached directly to the ring and two tert-butyl groups [-C(CH₃)₃] at positions 3 and 5. The structure can be represented with the SMILES notation: CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C .
The spatial arrangement of these groups creates a molecule with distinctive reactivity patterns and physical characteristics compared to unsubstituted aniline. The bulky tert-butyl groups provide significant steric hindrance that shields certain positions on the aromatic ring and influences the electronic distribution within the molecule.
Physical Properties
The physical properties of 3,5-Di-tert-butylaniline are crucial for understanding its behavior in various applications and establishing proper handling protocols.
Appearance and Basic Physical Properties
3,5-Di-tert-butylaniline typically appears as a crystalline solid ranging from white to light yellow or light orange in color. Its physical state at room temperature is solid, typically in powder or crystalline form .
Thermodynamic Properties
The thermal characteristics of 3,5-Di-tert-butylaniline are important for handling, storage, and processing considerations:
Property | Value | Method |
---|---|---|
Melting Point | 54-57°C (lit.) | Experimental |
53.0-57.0°C | Experimental | |
Boiling Point | 276.6±29.0°C | Predicted |
Flash Point | >230°F (>110°C) | Experimental |
Density | 0.912±0.06 g/cm³ | Predicted |
The relatively high melting and boiling points compared to unsubstituted aniline can be attributed to the presence of the bulky tert-butyl groups that increase molecular weight and affect intermolecular forces .
Solubility Profile
The solubility characteristics of 3,5-Di-tert-butylaniline in various solvents are relevant for its use in chemical reactions and purification processes:
Solvent | Solubility Description |
---|---|
Benzene | Soluble |
Alcohol | Soluble |
Toluene | Almost transparent (highly soluble) |
The compound's solubility in organic solvents is consistent with its structure, which features hydrophobic tert-butyl groups that enhance solubility in non-polar and moderately polar organic solvents .
Acid-Base Properties
As an aniline derivative, 3,5-Di-tert-butylaniline exhibits weak basic properties due to the amino group:
Property | Value | Method |
---|---|---|
pKa | 4.79±0.10 | Predicted |
This pKa value indicates the compound is a weak base, which is typical for aromatic amines. The presence of the tert-butyl groups likely influences this value through electronic and steric effects .
Storage Parameter | Recommendation |
---|---|
Light Exposure | Keep in dark place |
Container | Sealed container |
Humidity | Keep dry |
Temperature | Room temperature |
These storage recommendations help prevent degradation or alteration of the compound's properties over time .
Synthesis Methods
The synthesis of 3,5-Di-tert-butylaniline can be achieved through several established chemical routes, though the search results provide limited detailed information on specific synthesis methods.
Historical Reference
A significant historical reference for the synthesis of 3,5-Di-tert-butylaniline appears in the scientific literature:
Journal | Volume | Page | Year | DOI |
---|---|---|---|---|
Canadian Journal of Chemistry | 41 | 1653 | 1963 | 10.1139/v63-238 |
This publication likely contains early methodologies for preparing the compound, establishing foundational approaches to its synthesis .
Applications and Uses
3,5-Di-tert-butylaniline serves as a valuable building block in various chemical applications, particularly in the synthesis of complex organic molecules with specific properties and functions.
Synthesis of Fluorescent Dyes
One of the notable applications of 3,5-Di-tert-butylaniline is in the synthesis of fluorescent compounds:
Application | Details |
---|---|
Fluorescent Dye Precursor | Used in the synthesis of Tetraphenylethylenepyrrolo[3,2-b]pyrrole, a fluorescent dye |
This application leverages the compound's structural features to create fluorophores with specific photophysical properties, potentially useful in sensing, imaging, or materials applications .
Synthesis of Lipophilic Wedges
The compound finds utility in creating specialized molecular architectures:
Application | Reaction Details |
---|---|
Lipophilic Wedge Synthesis | Reacted with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid |
These lipophilic wedges may serve as building blocks for larger supramolecular assemblies or compounds with specific amphiphilic properties .
Organic Optoelectronic Materials
A growing area of application involves the use of 3,5-Di-tert-butylaniline in advanced materials:
Application | Details |
---|---|
Organic Solar Cells | Used in the preparation of materials for organic photovoltaic devices |
The compound's distinctive structural features contribute to creating materials with specific electronic, optical, or charge-transport properties relevant for organic electronics applications .
Hazard Type | Classification |
---|---|
Acute Toxicity (Oral) | Category 4 |
Acute Toxicity (Dermal) | Category 4 |
Acute Toxicity (Inhalation) | Category 4 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2A |
These classifications indicate that the compound poses moderate acute toxicity risks and can cause irritation to skin and eyes .
Hazard Communication Elements
The GHS hazard communication for 3,5-Di-tert-butylaniline includes:
Element | Details |
---|---|
Signal Word | Warning |
Hazard Statements | - Harmful if swallowed, in contact with skin or if inhaled - Causes skin irritation - Causes serious eye irritation |
Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapours/spray |
These communication elements provide important safety information for handling the compound .
Supplier | Product Code | Available Quantities |
---|---|---|
TCI America | D2515 | 1 g, 5 g |
Thermo Scientific Chemicals | 15455527 | 250 mg, 1 g |
Biosynth Carbosynth | FD59063 | 500 mg |
These suppliers provide the compound for research and development applications .
Purity | Analysis Method |
---|---|
≥98.0% | Gas Chromatography (GC) |
97% | Not specified |
The high purity specifications indicate the compound's use in applications requiring minimal impurities .
Price Range
While exact pricing depends on supplier, quantity, and purity, the search results provide some indication of commercial pricing:
These prices reflect the specialized nature of the compound and its limited production scale compared to commodity chemicals.
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